molecular formula C23H28N2O4S B12150629 (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B12150629
M. Wt: 428.5 g/mol
InChI Key: LRDZTCOYTYNGCQ-MDWZMJQESA-N
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Description

(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the dimethylaminobenzyl and methoxyphenyl groups. These intermediates are then coupled through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

  • (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-hydroxyphenyl)prop-2-enamide
  • (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)prop-2-enamide

Uniqueness: The uniqueness of (2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H28N2O4S/c1-24(2)20-9-4-19(5-10-20)16-25(21-14-15-30(27,28)17-21)23(26)13-8-18-6-11-22(29-3)12-7-18/h4-13,21H,14-17H2,1-3H3/b13-8+

InChI Key

LRDZTCOYTYNGCQ-MDWZMJQESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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